molecular formula C26H25N2S+ B12646027 Bidimazium CAS No. 47627-25-8

Bidimazium

Cat. No.: B12646027
CAS No.: 47627-25-8
M. Wt: 397.6 g/mol
InChI Key: FLIFVPQCMBENHZ-UHFFFAOYSA-N
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Description

Bidimazium is a synthetic compound known for its unique chemical structure and propertiesThe molecular formula of this compound iodide is C26H25N2S.I, and it has a molecular weight of 524.46 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

Bidimazium can be synthesized through a series of chemical reactions involving the formation of its thiazolium ring and subsequent iodination. The synthetic route typically involves the following steps:

    Formation of the Thiazolium Ring: The initial step involves the reaction of 4-biphenylaldehyde with 2-aminothiazole in the presence of a suitable catalyst to form the thiazolium ring.

    Styryl Substitution: The next step involves the substitution of the thiazolium ring with a styryl group through a condensation reaction with p-dimethylaminobenzaldehyde.

    Iodination: The final step involves the iodination of the compound to form this compound iodide.

Industrial Production Methods

Industrial production of this compound iodide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bidimazium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bidimazium has several scientific research applications, including:

Mechanism of Action

The mechanism of action of bidimazium involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed that this compound exerts its effects by binding to specific enzymes and proteins, thereby inhibiting their activity. This inhibition can lead to various biological effects, including antimicrobial and antiparasitic activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its combination of a thiazolium ring and a styryl group, which imparts distinct chemical and biological properties. This combination makes this compound a valuable compound for various scientific and industrial applications .

Properties

CAS No.

47627-25-8

Molecular Formula

C26H25N2S+

Molecular Weight

397.6 g/mol

IUPAC Name

N,N-dimethyl-4-[(E)-2-[3-methyl-4-(4-phenylphenyl)-1,3-thiazol-3-ium-2-yl]ethenyl]aniline

InChI

InChI=1S/C26H25N2S/c1-27(2)24-16-9-20(10-17-24)11-18-26-28(3)25(19-29-26)23-14-12-22(13-15-23)21-7-5-4-6-8-21/h4-19H,1-3H3/q+1

InChI Key

FLIFVPQCMBENHZ-UHFFFAOYSA-N

Isomeric SMILES

C[N+]1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)/C=C/C4=CC=C(C=C4)N(C)C

Canonical SMILES

C[N+]1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)C=CC4=CC=C(C=C4)N(C)C

Origin of Product

United States

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